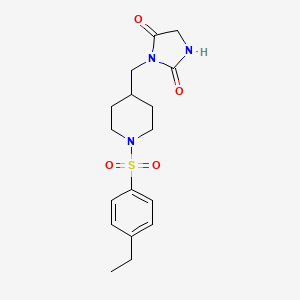

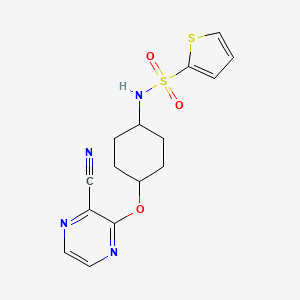

![molecular formula C12H14N2 B2735983 7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-2-amine CAS No. 1706459-15-5](/img/structure/B2735983.png)

7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

Various methods have been reported for the synthesis of indoles, for example modern versions of classical synthesis methods (named reactions along with indole synthesis) such as: Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .Molecular Structure Analysis

The molecular structure of indoles is a bicyclic arrangement of atoms that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

Indoles are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on the specific compound. For example, some indole derivatives are solids at room temperature, while others are liquids .Applications De Recherche Scientifique

Organocatalyzed Cycloaddition for Bridged-ring Indoline Scaffolds

A study by Cai and You (2012) demonstrated the use of 2,3-disubstituted indoles in organocatalyzed enantioselective formal [4+2] cycloaddition with vinyl methyl ketone, providing a method to create bridged-ring indoline scaffolds containing two quaternary carbon centers. This process achieves excellent yields and enantioselectivity, which is significant for developing complex molecular structures in drug discovery and material science (Cai & You, 2012).

Synthesis and Structural Evaluation of Indole Derivatives

Kukuljan, Kranjc, and Perdih (2016) reported on the synthesis and crystal structures of substituted indole and gramine derivatives. Their work highlights the detailed structural evaluation through IR, NMR, mass spectroscopy, and X-ray diffraction analysis, providing insights into the interactions and stability of these molecules. Such studies are foundational for the development of new compounds with potential pharmaceutical applications (Kukuljan, Kranjc, & Perdih, 2016).

Conformationally Constrained Tryptophan Derivatives

Horwell et al. (1994) designed and synthesized novel 3,4-fused tryptophan analogues for use in peptide and peptoid conformation elucidation studies. These derivatives aim to limit the conformational flexibility of the side chain, which is crucial for understanding peptide structure and function relationships, highlighting the compound's utility in biochemical research (Horwell et al., 1994).

Analysis of Heterocyclic Aromatic Amines in Food

A study by Agudelo Mesa, Padró, and Reta (2013) developed a new sample preparation procedure to determine six heterocyclic aromatic amines in cooked beef burgers. This research, focusing on food safety, underscores the relevance of such compounds in evaluating and mitigating carcinogenic risks associated with processed foods (Agudelo Mesa, Padró, & Reta, 2013).

Antimicrobial and Cytotoxic Activity of Novel Derivatives

Noolvi et al. (2014) explored the synthesis of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and their antimicrobial and cytotoxic activities. This work contributes to the search for new therapeutic agents, demonstrating the potential of indole derivatives in addressing bacterial infections and cancer (Noolvi et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .

Propriétés

IUPAC Name |

7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-7-2-3-11-9(4-7)10-5-8(13)6-12(10)14-11/h2-4,8,14H,5-6,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTSIFCIPOPCDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CC(C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

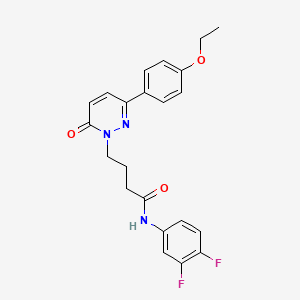

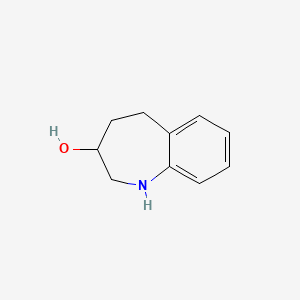

![1-(2,4-dimethylphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2735906.png)

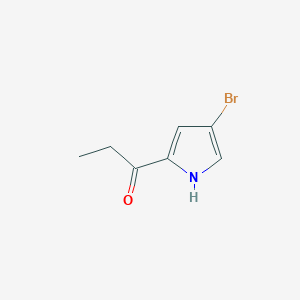

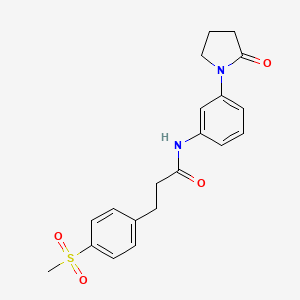

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2735907.png)

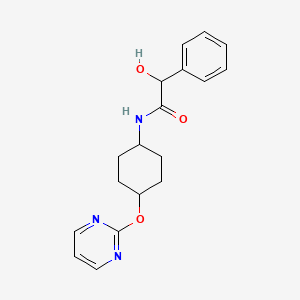

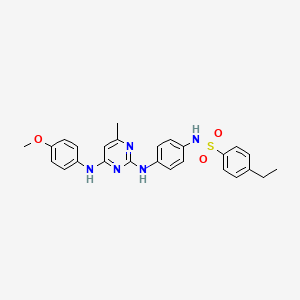

![5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2735911.png)

![2-[(2-chlorophenyl)methylsulfanyl]-3-[2-(1H-indol-3-yl)ethyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one](/img/structure/B2735921.png)

![(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2735922.png)

![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2735923.png)